molecular formula C9H9NO3 B12933152 2-(Oxetan-3-yloxy)nicotinaldehyde

2-(Oxetan-3-yloxy)nicotinaldehyde

Cat. No.: B12933152
M. Wt: 179.17 g/mol
InChI Key: DCTMUGMADGGREG-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)nicotinaldehyde is a nicotinaldehyde derivative featuring an oxetane ring substituted at the 3-position of the pyridine moiety. This compound is of significant interest in medicinal and synthetic chemistry due to its structural hybridity, combining the aldehyde functionality of nicotinaldehyde with the oxetane group—a motif known to enhance metabolic stability, solubility, and bioavailability in drug candidates . While nicotinaldehyde itself has been extensively studied as a precursor in NAD biosynthesis and a modulator of nicotinamidase activity , the oxetane substitution introduces unique physicochemical and biological properties, warranting detailed comparison with related compounds.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(oxetan-3-yloxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-4-7-2-1-3-10-9(7)13-8-5-12-6-8/h1-4,8H,5-6H2

InChI Key

DCTMUGMADGGREG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the nicotinaldehyde moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring .

Once the oxetane ring is formed, it can be attached to the nicotinaldehyde moiety through various coupling reactions. For example, the oxetane can be functionalized with a leaving group (e.g., halide) and then reacted with nicotinaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-(Oxetan-3-yloxy)nicotinic acid

    Reduction: 2-(Oxetan-3-yloxy)nicotinyl alcohol

    Substitution: Various substituted oxetane derivatives

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)nicotinaldehyde depends on its specific application. In biological systems, the oxetane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

5-Bromo-nicotinaldehyde

6-(2-Furyl)nicotinaldehyde

5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII)

2-Alkynyl nicotinaldehydes (e.g., 2-phenylethynyl derivatives)

Property This compound Nicotinaldehyde 5-Bromo-nicotinaldehyde 6-(2-Furyl)nicotinaldehyde
Substituent Oxetane-3-oxy None Bromo at C5 Furyl at C6
Enzymatic Inhibition Not reported Potent nicotinamidase inhibitor (Ki = 0.18 µM for PolyNic) Ki = 0.72 µM (vs. NAM) Not reported
Metabolic Role Unknown NAD precursor Unknown Marker for raspberry pollen
Synthetic Utility Potential for sp³-hybridized scaffolds Lactonization to azaisocoumarins Limited data Catalytic applications

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